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4-Azido-2-methylbut-1-ene

Cat. No.: B13647668
M. Wt: 111.15 g/mol
InChI Key: SVDQODWSLJQLQW-UHFFFAOYSA-N
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Description

Significance of Vinyl Azides and Azido-Alkenes in Modern Organic Synthesis

Vinyl azides and other unsaturated azides are of significant interest in contemporary organic synthesis due to their unique reactivity. rsc.orgrsc.org The presence of both an azide (B81097) and an alkene functionality within the same molecule allows for a diverse range of chemical transformations. nih.gov These compounds can act as precursors to a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.org The azide group itself is a versatile functional handle, serving as a precursor to amines or participating in powerful reactions like the Staudinger ligation and "click chemistry". wikipedia.org The direct attachment of the azide to a double bond in vinyl azides enhances the reactivity of the alkene, making these compounds valuable in various synthetic applications. rsc.org

Overview of Strategic Utility as Multifunctional Precursors

Azido-alkenes, including 4-Azido-2-methylbut-1-ene, are considered multifunctional precursors because their distinct reactive sites can be addressed in a controlled manner. nih.gov They can be converted into a variety of intermediates, such as iminyl radicals, 2H-azirines, and iminyl metal complexes, which are useful in the synthesis of heterocyclic compounds. rsc.orgrsc.org The alkene moiety can undergo addition reactions, while the azide group can participate in cycloadditions, reductions, or rearrangements. nih.gov This dual reactivity allows for the rapid construction of molecular complexity from simple, readily available starting materials. chemrevlett.comresearchgate.net For instance, alkenes can serve as precursors for the one-pot synthesis of 1,2,3-triazoles through a sequence of azidosulfenylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Furthermore, iron-catalyzed difunctionalization of alkenes provides a direct route to unprotected 2-azidoamines, which are valuable precursors to vicinal diamines found in many biologically active compounds. organic-chemistry.org

Historical Development and Evolution of Azide Chemistry in Academia

The study of organic azides dates back to 1864 when Peter Griess first prepared phenyl azide. wikipedia.org In the ensuing decades, the foundational work of chemists like Theodor Curtius, who discovered the Curtius rearrangement, and Rolf Huisgen, who delineated the mechanism of 1,3-dipolar cycloadditions, laid the groundwork for modern azide chemistry. wikipedia.orgnobelprize.org Initially, the perceived instability of many azide compounds limited their widespread use. wikipedia.org However, the discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, a cornerstone of "click chemistry," dramatically revitalized interest in this functional group. wikipedia.orgnobelprize.org This reaction's high efficiency and selectivity have made azides, including azido-alkenes, indispensable tools in chemical biology, drug discovery, and materials science. wikipedia.orgchemrevlett.com

Scope of Research on Unsaturated Azides, with Specific Focus on this compound

Research on unsaturated azides is broad, encompassing the development of new synthetic methods, the exploration of their reactivity, and their application in the synthesis of complex targets. rsc.orgnih.gov While vinyl azides have received considerable attention, homoallylic azides like this compound also present unique synthetic opportunities. The presence of a methylene (B1212753) spacer between the azide and the double bond influences the molecule's conformational preferences and reactivity. For example, in 4-azidobut-1-ene, the gauche conformers are significantly populated, which can affect the outcomes of its reactions. The methyl group in this compound further influences its conformational equilibrium and can enhance thermal stability in applications such as polymer crosslinking.

Detailed research on this compound itself has explored its synthesis and reactivity. It can be prepared from 4-bromo-2-methyl-1-butene and sodium azide. Its applications include serving as a building block in the synthesis of more complex molecules.

Current Challenges and Research Gaps in Azido-Alkene Transformations

Despite significant progress, challenges remain in the field of azido-alkene chemistry. One major area of ongoing research is the development of more efficient and selective methods for the difunctionalization of alkenes using azide-based reagents. researchgate.netnih.govrsc.org For example, the azido-alkynylation of alkenes has been a largely unexplored transformation until recently. nih.govrsc.orgrsc.org Overcoming challenges such as limiting diazidation and finding efficient nucleophilic alkyne sources for carbocation trapping is crucial. nih.govrsc.org

Another challenge lies in controlling the stereoselectivity of reactions involving azido-alkenes, particularly in the synthesis of chiral nitrogen-containing compounds. mdpi.com The development of enantioselective catalytic systems for these transformations is a key research goal. bc.edu Furthermore, while the reactivity of vinyl azides is well-studied, the unique reactivity patterns of other unsaturated azides, such as homoallylic azides, warrant further investigation to fully exploit their synthetic potential. The development of photocatalytic and electrochemical methods for generating azide radicals under mild conditions is also an active area of research, aiming to provide more sustainable and controlled synthetic routes. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B13647668 4-Azido-2-methylbut-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-2-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDQODWSLJQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azido 2 Methylbut 1 Ene and Analogous Azido Alkenes

Direct Azidation Routes to Olefins

Direct azidation methods offer an efficient route to azido-alkenes by introducing the azide (B81097) group directly across the double bond of an olefin. These methods often employ transition metal catalysts or radical-based approaches to achieve the desired transformation.

Transition Metal-Catalyzed Azidation of Alkenes

Transition metal catalysis provides a powerful tool for the direct azidation of alkenes, enabling the formation of C-N bonds with high efficiency and selectivity. researchgate.net Various metals, including copper, have been successfully employed to catalyze these transformations.

Copper-catalyzed reactions are prominent in the synthesis of vicinal difunctionalized products, including aminoazides. mdpi.com These processes can proceed through different mechanisms, sometimes involving radical intermediates or the formation of copper-nitrenoid species. nih.govresearchgate.net For instance, copper-catalyzed aminoazidation of unactivated alkenes has been achieved using various amino precursors and azide sources, offering a route to unsymmetrical 1,2-diamine derivatives. nih.govduke.edu The choice of ligands and copper source (e.g., CuCl, Cu(OAc)2, CuPF6) can influence the reaction's efficiency and selectivity. acs.orgnih.gov While many examples focus on aminoazidation, the principles can be extended to other carboazidation reactions. For example, a three-component reaction of alkenes, acetonitrile, and sodium azide catalyzed by copper affords γ-azido alkyl nitriles. sonar.ch

A notable challenge in copper-mediated azidation is the potential for competing side reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially when alkynes are present. nih.govrsc.org

Table 1: Examples of Copper-Mediated Azidation of Alkenes

Alkene SubstrateAzide SourceNitrogen Source/Other ReagentCatalyst SystemProduct TypeReference
Styrene derivativesTMSN₃NFSICuCl / 1,10-phenanthrolineVicinal amino azides mdpi.comacs.org
Unactivated alkenesAzidoiodinaneAmideCopper catalystUnsymmetrical 1,2-diamines nih.gov
AlkenesSodium AzideAcetonitrileCopper catalystγ-azido alkyl nitriles sonar.ch
N-methoxy alkenyl amidesAzidoiodinanes-Copper catalystAzido-substituted azaheterocycles mdpi.com

This table is for illustrative purposes and does not represent an exhaustive list.

Radical-based methods have emerged as a powerful strategy for the azidofunctionalization of alkenes, offering high efficiency and broad substrate scope. researchgate.net These reactions typically involve the generation of an azide radical (N₃•), which then adds to the alkene double bond. nih.gov The resulting carbon-centered radical can be trapped by various species to afford difunctionalized products. nih.govrsc.org

Photoredox catalysis has significantly advanced radical azidation by enabling the generation of azide radicals under mild conditions. nih.gov For example, a photocatalyzed azido-alkynylation of alkenes has been developed using a hypervalent iodine reagent as the azide radical source. nih.govrsc.org Another approach involves the direct activation of aliphatic C-H bonds to generate carbon radicals that can participate in carboazidation of alkenes. bohrium.com

The carboazidation of alkenes, where a carbon-based fragment and an azide are added across the double bond, is a particularly useful transformation. nih.gov This can be achieved through chain transfer reactions or under transition metal catalysis. nih.gov

Table 2: Radical-Based Azidation Strategies

Radical Generation MethodAlkene TypeAzide SourceCo-reactant/TrapProduct TypeReference
Photoredox CatalysisStyrenesTs-ABZAlkynyl-trifluoroborate saltsHomopropargylic azides nih.govrsc.orgrsc.org
Triethylborane MediationTerminal Alkenes-Iodomethyl sulfonesγ-azidosulfones nih.gov
Visible-light promotionUnactivated AlkenesTogni-N₃-Azidated pyrrolo[1,2-a]indoles researchgate.net

This table highlights different strategies and is not comprehensive.

Halogen-Promoted Azidations and Subsequent Elimination Strategies

An alternative, indirect route to allylic azides like 4-azido-2-methylbut-1-ene involves a two-step sequence of halogen-promoted azidation followed by an elimination reaction. This method relies on the initial formation of a haloazide or a related intermediate, which is then treated with a base to induce elimination of the halogen and a proton, thereby forming the alkene.

The first step, aminohalogenation, can be catalyzed by various transition metals, including copper. nih.gov For example, copper-catalyzed intramolecular aminohalogenation of alkenes can produce chiral indolines and pyrrolidines. nih.gov The resulting β-haloamine derivatives can then undergo an elimination reaction.

Dehydrohalogenation, the removal of a hydrogen halide (HX), is a common method for preparing alkenes. libretexts.org This reaction is typically carried out using a strong base. libretexts.orgmasterorganicchemistry.com For the synthesis of an allylic azide, a vicinal dihalide can be converted to an alkyne via double dehydrohalogenation with a strong base like sodium amide (NaNH₂). masterorganicchemistry.com While this specific example leads to an alkyne, the underlying principle of elimination is relevant. The synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) has been achieved by treating pentafluoropyridine (B1199360) with sodium azide, where the azide displaces a fluorine atom. rsc.org Although this is an aromatic substitution, it demonstrates the nucleophilic character of the azide ion.

Hydroxyazidation of Alkenes: Mechanistic Considerations and Synthetic Scope

The direct hydroxyazidation of alkenes is a valuable transformation that installs both a hydroxyl and an azide group across a double bond, yielding β-azido alcohols. chemrevlett.com These products are important synthetic intermediates. chemrevlett.com

Manganese catalysts have proven to be effective for the aerobic oxidative hydroxyazidation of olefins. acs.orgresearchgate.net An efficient system utilizes manganese(II) bromide (MnBr₂) as the catalyst, trimethylsilyl (B98337) azide (TMSN₃) as the azide source, and air as the terminal oxidant. researchgate.netunl.pt This method is applicable to a wide range of alkenes, including both styrenes and aliphatic alkenes. researchgate.netunl.pt

Mechanistic studies, including DFT calculations, suggest that the manganese catalyst plays a dual role. It facilitates the generation of the azide radical and stabilizes a peroxyl radical intermediate. acs.org The reaction proceeds under mild, room temperature conditions. acs.org The initial product is often a peroxyazide, which is then reduced to the corresponding β-azido alcohol. researchgate.net The development of manganese-catalyzed azidation reactions is a significant advancement, offering an alternative to more expensive noble metal catalysts. unl.ptnih.gov

Hypervalent Iodine Reagent-Mediated Protocols

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis for the direct azidation of alkenes. thieme-connect.com These reagents offer a metal-free alternative for the introduction of the azide functionality, often with high efficiency and selectivity. mdpi.com The general strategy involves the in situ generation of a highly reactive azido-iodine(III) species from a stable hypervalent iodine precursor, such as (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene (PhIO), and an azide source like trimethylsilyl azide (TMSN₃). thieme-connect.comacs.org This intermediate then reacts with the alkene to afford the desired azido-alkene.

The reaction mechanism is believed to proceed through different pathways depending on the specific hypervalent iodine reagent and reaction conditions. thieme-connect.com In many cases, the reaction is initiated by the electrophilic attack of the azido-iodine(III) species on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the azide anion, either intramolecularly from the iodine center or from an external source, opens the ring to yield the 1,2-diazido or azido-functionalized product. rsc.org

For instance, the combination of phenyliodine bis(trifluoroacetate) (PIFA) and TMSN₃ in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been successfully employed for the vicinal diazidation of glycals. rsc.org Similarly, using phenyliodine diacetate (PIDA) under similar conditions leads to the formation of 1,2-azidoacetates. rsc.org

Recent advancements have also focused on photocatalyzed azido-alkynylations of alkenes using hypervalent iodine reagents, such as Ts-ABZ (a safer alternative to the Zhdankin reagent), in combination with alkynyl-trifluoroborate salts. nih.gov This method allows for the synthesis of valuable homopropargylic azides. nih.gov

While direct synthesis of this compound using these specific protocols is not explicitly detailed in the reviewed literature, the general applicability of hypervalent iodine-mediated azidation to a wide range of alkenes suggests its potential for the synthesis of this specific compound and its analogs. The regioselectivity of the azide addition would likely be influenced by the steric and electronic properties of the methyl and vinyl groups in the starting alkene, 2-methyl-1-butene.

Indirect Synthetic Pathways to Azido-Alkenes

Conversion from Halogenated Precursors via Nucleophilic Displacement

A common and versatile method for the synthesis of azido-alkenes, including potentially this compound, involves the nucleophilic displacement of a halogen atom from a suitable halogenated precursor. bohrium.comresearchgate.net This SN2-type reaction typically utilizes an alkali metal azide, such as sodium azide (NaN₃), as the nucleophile. acs.org The success of this method hinges on the reactivity of the halide leaving group and the accessibility of the electrophilic carbon center.

Allylic halides are particularly good substrates for this transformation due to the stabilization of the transition state by the adjacent double bond. For the synthesis of this compound, a logical precursor would be 4-chloro-2-methylbut-1-ene (B88582) or 4-bromo-2-methylbut-1-ene. The reaction would proceed by the attack of the azide ion on the carbon bearing the halogen, leading to the displacement of the halide and formation of the desired allylic azide.

The choice of solvent is crucial for the efficiency of the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the sodium azide and promote the nucleophilic substitution. acs.org For example, the synthesis of 5-azido-2-ethoxypent-1-ene was achieved by treating the corresponding chloride with sodium azide in DMSO at 50 °C. acs.org

It is important to note that the direct synthesis of alkyl azides from alkyl halides can sometimes be challenging and may require elevated temperatures. researchgate.net However, the increased reactivity of allylic halides generally allows for milder reaction conditions. Microwave-assisted nucleophilic substitution of alkyl halides with sodium azide in aqueous media has also been reported as a rapid and efficient method. organic-chemistry.org

Precursor TypeReagentsConditionsProduct Type
Allylic HalideSodium Azide (NaN₃)Polar aprotic solvent (e.g., DMF, DMSO)Allylic Azide
Alkyl HalideSodium Azide (NaN₃)Aqueous media, MicrowaveAlkyl Azide
Baylis-Hillman AcetatesSodium Azide (NaN₃)WaterAllylic Azide

Rearrangement Reactions Leading to Vinyl Azides

Rearrangement reactions provide an alternative synthetic route to vinyl azides, which are structural isomers of allylic azides like this compound. Vinyl azides are valuable synthetic intermediates that can undergo various transformations to form nitrogen-containing heterocycles. nih.govresearchgate.net

One notable example is the cascade Cope and Winstein thieme-connect.comthieme-connect.com-sigmatropic rearrangement of cis-1,2-dialkenylcyclopropanes that incorporate a vinyl azide. acs.org This reaction sequence, which proceeds under mild conditions, allows for the synthesis of diversely substituted 1,4-cycloheptadienes bearing a secondary allylic azide. While not directly producing a simple acyclic vinyl azide, this methodology showcases the power of rearrangement reactions in constructing complex azido-containing molecules.

Vinyl azides can also be generated through the thermolysis or photolysis of certain precursors, leading to the formation of reactive vinyl nitrene and 2H-azirine intermediates. nih.gov These intermediates can then rearrange or participate in cyclization reactions. For instance, the vapor phase pyrolysis of α-phenyl vinyl azide yields 2-phenylazirine. nih.gov

Another approach involves the Lewis acid-mediated reactions of vinyl azides, where they can act as nucleophilic enamine equivalents. nih.gov Attack on an electrophile can form an iminodiazonium ion, which can then undergo a Schmidt-type rearrangement to furnish a nitrilium ion for further transformations. nih.gov

While these rearrangement reactions primarily lead to vinyl azides or more complex cyclic structures, they represent an important class of reactions within the broader context of azido-alkene synthesis. The specific application of these methods for the direct synthesis of a simple acyclic vinyl azide analogous to this compound would depend on the availability of suitable starting materials and the desired substitution pattern.

Olefin Cross-Metathesis in Azide-Functionalized Systems

Olefin cross-metathesis (CM) has become a powerful and versatile tool for the formation of carbon-carbon double bonds in organic synthesis. rsc.orgillinois.edu This reaction, typically catalyzed by ruthenium or molybdenum complexes, allows for the exchange of substituents between two different alkenes. researchgate.net The application of CM to azide-functionalized systems provides a strategic pathway for the synthesis of complex azido-alkenes. researchgate.netox.ac.uk

The success of olefin cross-metathesis involving an azide-containing substrate depends on the compatibility of the azide functionality with the metathesis catalyst. While azides can potentially interact with the metal center, studies have shown that with the appropriate choice of catalyst and reaction conditions, CM can be performed efficiently in the presence of an azide group. researchgate.net For example, a protocol using the [(H₂Imes)(3-Br-py)₂(Cl)₂Ru=CHPh] catalyst and 1-pentene (B89616) has been developed for the efficient release of azide-protected carbohydrates from a solid support via CM. researchgate.net

In a synthetic strategy towards this compound, one could envision a cross-metathesis reaction between an azide-containing terminal alkene, such as allyl azide, and isobutylene. The reaction would ideally lead to the formation of this compound and ethylene (B1197577) as a volatile byproduct, driving the reaction forward.

The selectivity of the cross-metathesis reaction is a key consideration. illinois.edu To favor the formation of the desired cross-product over homodimerization of the starting alkenes, factors such as the steric and electronic properties of the substrates and the choice of catalyst are crucial. rsc.org Often, one of the alkene partners is used in excess to promote the desired transformation. rsc.org

The broad functional group tolerance of modern metathesis catalysts makes this approach attractive for the synthesis of a wide range of functionalized azido-alkenes, offering a modular and convergent strategy. rsc.org

Catalyst TypeSubstrate 1Substrate 2Product
Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs)Azide-containing alkeneAlkeneFunctionalized Azido-alkene
[(H₂Imes)(3-Br-py)₂(Cl)₂Ru=CHPh]Azide-containing sugar on solid support1-PenteneCleaved azide-containing sugar

Stereochemical Control in Azido-Alkene Synthesis

Diastereoselective Approaches

The diastereoselective synthesis of azido-alkenes is a critical area of research, as the stereochemistry of these compounds can significantly impact their biological activity and synthetic utility. Several strategies have been developed to control the relative stereochemistry during the introduction of the azide functionality in relation to existing stereocenters in the molecule.

One approach involves the azido-selenenylation of chiral allylic alcohols. The reaction of trans-allylic alcohols with a selenium electrophile and an azide source can proceed with good diastereoselectivity to afford 2-phenylselenenyl-1,3-anti-azido-alcohols. mdpi.com The stereochemical outcome is influenced by the existing stereocenter of the allylic alcohol, directing the incoming azide and selenenyl groups to specific faces of the double bond.

Hypervalent iodine reagents have also been employed in diastereoselective azidations. A highly diastereoselective azido-oriented 1,3-difluorination of allylic azides has been developed using Olah's reagent in the presence of a hypervalent iodine reagent. chinesechemsoc.org This reaction proceeds via a migratory 1,3-difluorination and allows for the synthesis of 1,3-difluoro-2-azides with three contiguous stereocenters with high diastereoselectivity. The coordination between the azide group and the iodine(III) species is believed to be crucial for the observed stereocontrol. chinesechemsoc.org

Furthermore, the azidoiodination of internal alkenes using a reagent system of sodium periodate, potassium iodide, and sodium azide has been shown to proceed with good diastereoselectivity. organic-chemistry.org This radical-based method provides β-iodoazides with a defined relative stereochemistry.

While the direct diastereoselective synthesis of this compound itself is not applicable as it does not possess a stereocenter, these methodologies are highly relevant for the synthesis of more complex analogous azido-alkenes where control of stereochemistry is paramount. The principles of substrate control, where an existing chiral center directs the stereochemical outcome of a reaction, are fundamental to these approaches.

Reaction TypeSubstrateReagentsKey Feature
Azido-selenenylationChiral trans-allylic alcoholPhSeX, NaN₃Substrate-controlled diastereoselectivity
1,3-DifluorinationAllylic azideOlah's reagent, Hypervalent iodine reagentAzido-group directed diastereoselectivity
AzidoiodinationInternal alkeneNaIO₄, KI, NaN₃Radical reaction with diastereocontrol

Regioselectivity in Azide Incorporation

The regioselectivity of azide incorporation into alkenes is a critical aspect of synthesizing specific azido-alkene isomers, including structures analogous to this compound. The outcome of the azidation reaction is heavily influenced by the electronic and steric properties of the alkene, the nature of the azide source, and the reaction mechanism, which can be radical, ionic, or metal-catalyzed.

Recent methodologies have demonstrated remarkable control over regioselectivity. For instance, in reactions proceeding through radical mechanisms, the azide radical typically adds to the double bond to form the most stable carbon-centered radical intermediate. nih.govbeilstein-journals.org Iron-catalyzed radical hydroazidation of alkenes, for example, exhibits Markovnikov-type selectivity, where the azide group attaches to the more substituted carbon of the double bond. thieme-connect.de This is supported by radical trapping experiments. thieme-connect.de

In contrast, other methods achieve anti-Markovnikov selectivity. The azidoiodination of alkenes using a combination of sodium periodate, potassium iodide, and sodium azide results in the iodine atom adding to the more substituted carbon and the azide group to the less substituted one. researchgate.net Similarly, manganese-catalyzed aerobic oxidative hydroxyazidation of both aromatic and aliphatic alkenes shows high regioselectivity, with the azide group predominantly adding to the less sterically hindered carbon atom of the C=C bond. chemrevlett.com

Electrochemical approaches also offer a high degree of control. An electrode-switchable method for the azidoiodination of alkenes has been developed where the choice of the anode can dictate the regioisomeric outcome. researchgate.net Furthermore, photoredox catalysis has enabled the functionalization of internal trisubstituted alkenes, leading to either allylic or homoallylic azides, with the regioselectivity governed by the deprotonation site on the substrate. acs.org

Catalyst systems play a pivotal role in directing the azide addition. Palladium-catalyzed allylic azidation of alkenes provides a direct route to allylic azides with specific regioselectivity. rsc.org Copper-catalyzed methods, such as the three-component germyl-azidation of alkenes, allow for the introduction of both a germyl (B1233479) and an azide group across a double bond in a highly regioselective manner. nih.gov These metal-free and metal-catalyzed systems provide a versatile toolkit for chemists to synthesize a wide array of structurally diverse azido-alkenes with predictable regiochemistry. organic-chemistry.org

Table 1: Regioselectivity in Various Azidation Reactions of Alkenes

Reaction Type Catalyst/Reagents Alkene Type Regioselectivity Product Type Reference
Hydroxyazidation MnBr₂ / TMSN₃ / O₂ Aromatic & Aliphatic Azide at less hindered carbon β-Azido alcohols chemrevlett.com
Azidoimination Hypervalent iodine / TMSN₃ Aryl olefins, α-substituted styrenes High β-Azidoimines organic-chemistry.org
Germyl-Azidation Copper / Germanium hydrides / TMSN₃ Alkenes High β-Germyl azides nih.gov
Azidoiodination NaIO₄ / KI / NaN₃ Alkenes anti-Markovnikov β-Iodoazides researchgate.net
Hydroazidation Iron / Tosylates Mono-, di-, trisubstituted alkenes Markovnikov Alkyl azides thieme-connect.de
Allylic Azidation Palladium / NaN₃ / O₂ Alkenes High Allylic azides rsc.org

Green Chemistry Approaches in Azido-Alkene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic azides to mitigate the hazards associated with their preparation and use, such as the handling of potentially explosive reagents and the use of volatile organic solvents. nottingham.ac.uk

A significant advancement is the use of environmentally benign reaction media. Polyethylene glycol 400 (PEG-400) has been successfully employed as a recyclable and safe medium for the nucleophilic substitution reaction between various halides and sodium azide, offering high yields and broad substrate scope. tandfonline.comresearchgate.net Similarly, reactions in water or water-tetrahydrofuran (THF) solvent systems have been developed for the synthesis of azides from alkyl halides, providing a simpler and more environmentally friendly alternative to traditional organic solvents. researchgate.net The use of deep eutectic solvents has also been reported for copper-catalyzed azidation reactions. bohrium.com

Catalyst- and solvent-free methods represent an ideal green chemistry approach. The Hüisgen 1,3-dipolar cycloaddition between a terminal alkene and an azide can be performed by simply mixing the reactants at elevated temperatures (80–100 °C) without any solvent or catalyst. rsc.orgresearchgate.net This method is highly efficient, atom-economical, and produces high-purity products without the need for complex purification steps, making it attractive for both laboratory and industrial settings. rsc.orgresearchgate.net

The development of one-pot reactions, where azides are generated in situ and used immediately in a subsequent reaction, is another key green strategy. This avoids the isolation and handling of potentially hazardous azide intermediates. bohrium.com For instance, a one-pot process involving palladium-catalyzed allylic azidation followed by a copper-catalyzed 1,3-dipolar cycloaddition allows for the direct synthesis of 1,2,3-triazoles from alkenes. rsc.org

Furthermore, modern synthetic methods like electrochemistry and photocatalysis are inherently greener. Electrochemical azidoiodination of alkenes avoids the need for chemical oxidants, and photoredox-catalyzed reactions can often proceed under mild conditions using light as a renewable energy source. nih.govresearchgate.netbohrium.com These techniques contribute to reducing waste and energy consumption in the synthesis of azido-alkenes. bohrium.com

Table 2: Comparison of Green Chemistry Approaches in Azide Synthesis

Approach Key Features Examples Benefits Reference
Benign Solvents Use of non-toxic, recyclable solvents. NaN₃ with halides in PEG-400 or H₂O/THF. Reduced environmental impact, operational simplicity. tandfonline.comresearchgate.net
Catalyst/Solvent-Free Reaction at elevated temperature without additives. Alkene-azide cycloaddition at 80-100 °C. High atom economy, no catalyst/solvent waste, high purity. rsc.orgresearchgate.net
In Situ Generation Azide is formed and consumed in one pot. Pd-catalyzed azidation followed by cycloaddition. Avoids isolation of hazardous intermediates. rsc.orgbohrium.com
Electrosynthesis Use of electricity to drive reactions. Electrochemical azidoiodination of alkenes. Avoids chemical reagents, mild conditions. researchgate.netbohrium.com
Photocatalysis Use of light to enable transformations. Photoredox-catalyzed azidofluoroalkylation. Energy efficient, mild conditions. nih.govbohrium.com

Chemical Reactivity and Transformation Pathways of 4 Azido 2 Methylbut 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of cyclic molecules with high efficiency and stereocontrol. 4-Azido-2-methylbut-1-ene is an excellent substrate for such reactions, with both the azide (B81097) and alkene groups capable of participating in distinct cycloaddition pathways.

The azide functional group of this compound is a quintessential 1,3-dipole, making it an ideal partner for the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.org This reaction, often referred to as "click chemistry," is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance. researchgate.net The result of this cycloaddition is the formation of a stable, aromatic 1,2,3-triazole ring. wikipedia.org

The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.net This reaction proceeds under mild conditions, often in aqueous solvents, and is compatible with a wide range of functional groups. mdpi.comnih.gov The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole product. wikipedia.org Given the terminal nature of the azide in this compound, it is expected to readily participate in CuAAC reactions with various terminal alkynes.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkenyl Azides

EntryAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp>95
2Propargyl AlcoholCuIH₂ORoom Temp98
31-Octyne[Cu(CH₃CN)₄]PF₆CH₂Cl₂Room Temp91
4EthynyltrimethylsilaneCuI, TBTATHF/H₂ORoom Temp90

This table presents representative data for CuAAC reactions involving terminal alkenyl azides, which are expected to show similar reactivity to this compound.

For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst. magtech.com.cnnih.gov The high degree of ring strain in the cyclooctyne provides the driving force for the reaction. magtech.com.cn this compound, as a small and accessible azide, would be an excellent candidate for SPAAC reactions in various contexts, including bioconjugation.

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Representative Azides

Cyclooctyne DerivativeAzideSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBOBenzyl Azide~10⁻³
DIFOBenzyl Azide~10⁻¹
BCNBenzyl Azide~1

This table showcases typical rate constants for SPAAC reactions with various cyclooctynes and a simple azide, illustrating the expected reactivity profile for this compound.

The synthesis of 1,2,3-triazoles via the Huisgen cycloaddition is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. frontiersin.org The resulting triazole ring is a stable, aromatic linker that can mimic the properties of a peptide bond. By employing this compound in these reactions, a versatile building block is created, incorporating the 2-methylbut-1-ene moiety into the final triazole-containing product. This allows for further functionalization or for the tuning of the steric and electronic properties of the molecule. The CuAAC reaction, in particular, offers a straightforward route to 1,4-disubstituted triazoles with high regioselectivity. organic-chemistry.orgacs.orgacs.org

The terminal alkene of this compound provides a second reactive handle for cycloaddition reactions. A key transformation in this regard is the formation of aziridines through the reaction with nitrenes.

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. One common method for their preparation is the aziridination of alkenes, which can be achieved through the reaction with a nitrene intermediate. nih.gov Nitrenes can be generated from various precursors, including the photolysis or thermolysis of azides. researchgate.netias.ac.in The azide group in a molecule can, under appropriate conditions (e.g., UV irradiation or heating), extrude nitrogen gas (N₂) to form a highly reactive nitrene. In the case of this compound, this could potentially lead to an intramolecular aziridination, although intermolecular reactions with other alkenes are also possible. The nature of the nitrene (singlet or triplet) will influence the stereospecificity of the aziridination reaction. researchgate.netias.ac.in Photocatalytic methods for nitrene generation from sulfonyl azides have also been developed for the aziridination of unactivated alkenes. nih.gov

Table 3: Conditions for Aziridination of Unactivated Terminal Alkenes

AlkeneNitrene PrecursorCatalyst/ConditionsSolventYield (%)
1-OcteneTsN₃[Ru₂(esp)₂]CH₂Cl₂85
StyrenePhI=NTsCu(acac)₂CH₃CN92
1-DeceneN₃CO₂EtRh₂(OAc)₄Benzene78

This table provides examples of aziridination reactions of unactivated terminal alkenes, which would be expected to have similar reactivity to the alkene moiety in this compound.

Cycloadditions Involving the Alkene Moiety

Other Cycloaddition Mechanisms

While the Diels-Alder reaction represents a significant pathway for [4+2] cycloadditions, other mechanisms, including stepwise processes involving zwitterionic or diradical intermediates, have been proposed for certain reactions. The nature of the reactants and the reaction conditions, such as the presence of a solvent or catalysts like Lewis acids, can influence the operative mechanism. For instance, what might proceed as a concerted reaction in the gas phase could transition to a two-step mechanism with a zwitterionic intermediate in a solution with a Lewis acid catalyst. mdpi.com

Cycloaddition reactions are a class of pericyclic reactions where two π-electron systems combine to form a new ring through the conversion of π-bonds into σ-bonds. libretexts.org These reactions are highly valuable in synthesis for constructing four-, five-, and six-membered rings with good stereocontrol. libretexts.org Besides the well-known [4+2] Diels-Alder reaction, other types of cycloadditions include [2+2] cycloadditions and dipolar cycloadditions. libretexts.orglibretexts.org The feasibility and mechanism of these reactions can often be understood through molecular orbital analysis. libretexts.org

For example, the reaction between a conjugated diene and a dienophile in a Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org However, variations in the electronic nature of the reactants can lead to different mechanistic pathways. researchgate.net Comprehensive mechanistic studies on certain cycloaddition reactions have suggested a polar nature, prompting investigations into the presence of zwitterionic intermediates. mdpi.com

Radical Transformations

Radical Addition to the Alkene Double Bond

The addition of radicals to the alkene double bond of this compound initiates a variety of transformations. This process typically begins with the homolytic cleavage of a radical initiator, which then generates a reactive radical species. This radical subsequently adds to the π-bond of the alkene. libretexts.org This addition is regioselective, favoring the formation of the more stable carbon-centered radical intermediate. libretexts.orgwikipedia.org

A common method for generating azide radicals involves the use of hypervalent iodine reagents. beilstein-journals.org The azide radical can then add to an alkene, leading to the formation of a difunctionalized product. scispace.com This strategy offers a highly regiospecific outcome due to the preferential formation of the more stable carbon-centered radical. scispace.com For instance, in the context of the thiol-ene reaction, a thiyl radical adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. wikipedia.org This radical can then participate in subsequent chain-transfer steps. wikipedia.org

The general mechanism for radical addition to alkenes can be illustrated by the peroxide-initiated addition of hydrogen bromide. A peroxide initiator undergoes homolytic cleavage to form an alkoxy radical, which then abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.org The bromine radical then adds to the alkene double bond. libretexts.org

Cascade-Fragmentation Mechanisms Triggered by Radical Addition

Following the initial radical addition to the alkene double bond, the resulting carbon-centered radical can undergo further reactions, including cascade-fragmentation processes. These cascades can lead to the formation of complex molecular architectures in a single step. The specific pathway of the cascade is dependent on the structure of the starting material and the nature of the radical intermediate.

Azidoarylation of Alkenes

The azidoarylation of alkenes is a powerful difunctionalization strategy that allows for the simultaneous introduction of an azide group and an aryl group across a double bond. researchgate.net This transformation provides access to a diverse range of nitrogen-containing compounds. researchgate.net Various catalytic and radical-mediated approaches have been developed to achieve this, with photoredox catalysis, transition metal-mediated reactions, and hypervalent iodine chemistry being prominent methods for achieving regio- and stereoselective transformations under mild conditions. researchgate.net Radical-mediated methods, in particular, are noted for their high efficiency and broad substrate scope. researchgate.net

Azido-Alkynylation of Alkenes

A recently developed method for the synthesis of homopropargylic azides is the azido-alkynylation of alkenes. beilstein-journals.org This reaction combines hypervalent iodine reagents and alkynyl-trifluoroborate salts in a photocatalytic redox-neutral radical polar crossover process. scispace.comnih.gov The reaction is initiated by the single electron reduction of a hypervalent iodine reagent, such as Ts-ABZ, which serves as a safer alternative to the explosive Zhdankin reagent, to generate an azide radical. scispace.comnih.gov

The azide radical then adds to the alkene, forming a carbon-centered radical. This radical is subsequently oxidized to a carbocation, which is then trapped by a nucleophilic alkyne, specifically potassium alkynyl-trifluoroborates. scispace.comnih.gov The use of BF₃·Et₂O as an additive is crucial for the success of the reaction. nih.gov This method allows for the synthesis of a variety of homopropargylic azides with yields ranging from 34–84%. scispace.comnih.gov The resulting homopropargylic azides are valuable synthetic building blocks that can be further transformed into other useful compounds like pyrroles and bioactive amines. beilstein-journals.orgnih.gov

The scope of the azido-alkynylation reaction is broad, tolerating a range of substituents on both the alkene and the alkynyl-trifluoroborate salt. nih.gov

AlkeneAlkyneProductYield (%)
StyrenePhenylacetylene trifluoroborate1-azido-4-phenylbut-3-yn-2-yl)benzene74
Styrene with para-methoxy groupPhenylacetylene trifluoroborate1-(1-azido-4-phenylbut-3-yn-2-yl)-4-methoxybenzene80
Styrene with para-phenoxy groupPhenylacetylene trifluoroborate1-azido-4-phenyl-2-(p-tolyloxy)but-3-yne80
IndenePhenylacetylene trifluoroborate2-azido-1-(phenylethynyl)indane65

This table presents a selection of results from the azido-alkynylation of various alkenes. nih.govrsc.org

Rearrangements Involving Iminyl Radicals

Iminyl radicals, which can be generated from organic azides, are versatile intermediates for C-N bond formation. nih.gov One notable transformation involving these radicals is their rearrangement. For instance, azanorbornanic aminyl radicals have been shown to undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.gov This rearrangement is believed to proceed through a ring-opening/ring-closure sequence. us.es

The generation of aminyl radicals from organic azides can be achieved using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). nih.govus.es The stannyl radical adds to the azide, leading to the loss of N₂ and the formation of an aminyl radical. nih.govus.es The subsequent rearrangement is influenced by the stability of the radical intermediates and the rigidity of the molecular skeleton. nih.govus.es For example, the presence of an alkyl substituent at the C4 position of an azanorbornane system was found to favor the radical ring expansion due to the formation of a more stable tertiary radical intermediate. nih.govus.es

Starting MaterialRearranged ProductYield (%)
3-exo-azidoazanorbornane2,8-diazabicyclo[3.2.1]oct-2-ene56
3-exo-azido-4-methylazanorbornane5-methyl-2,8-diazabicyclo[3.2.1]oct-2-ene82

This table illustrates the effect of substitution on the yield of the rearrangement involving iminyl radicals. nih.govus.es

Nucleophilic and Electrophilic Reactions

The chemical reactivity of this compound is characterized by the dual functionality of the azide and alkene groups. These sites allow for a range of nucleophilic and electrophilic reactions, leading to diverse molecular transformations.

The azide group in this compound, as an allylic azide, is involved in dynamic equilibrium through the Winstein rearrangement. nih.gov This process involves a nucleophilic attack by the azide anion on the opposite end of the allylic system, leading to a mixture of isomers. While direct substitution on the nitrogen atoms of the azide is uncommon, the carbon atom to which the azide is attached is susceptible to nucleophilic substitution, where the azide anion acts as a leaving group.

Organic azides, in general, are synthesized via nucleophilic substitution using reagents like sodium azide. nih.govnih.gov The terminal nitrogen of the azide group can also exhibit mild nucleophilicity. nih.gov In the context of this compound, reactions with strong nucleophiles can lead to the displacement of the azide group. The efficiency of such substitutions can be influenced by the solvent and the nature of the nucleophile.

One-pot processes combining nucleophilic substitution to form an azide with subsequent cycloaddition reactions are a common strategy to avoid the isolation of potentially unstable biazides. nih.gov

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. rutgers.edupearson.com Electrophilic addition is a characteristic reaction for alkenes, where the π-bond is broken and new σ-bonds are formed. schoolwires.netmsu.edu

Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and the acid-catalyzed hydration. The regioselectivity of these additions to the unsymmetrical double bond in this compound is governed by Markovnikov's rule. libretexts.org This rule states that in the addition of a protic acid to an alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pearson.comlibretexts.org For this compound, protonation would preferentially occur at the C1 position, forming a more stable tertiary carbocation at the C2 position. A subsequent attack by a nucleophile at C2 would yield the final product. pearson.com

The presence of peroxides can reverse the regioselectivity of hydrogen bromide addition, a phenomenon known as the anti-Markovnikov or peroxide effect, which proceeds via a radical mechanism. rutgers.edu

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentReaction TypeMajor Product
HBrElectrophilic Addition (Markovnikov)4-Azido-2-bromo-2-methylbutane
HBr, ROORRadical Addition (Anti-Markovnikov)4-Azido-1-bromo-2-methylbutane
H₂O, H⁺Acid-Catalyzed Hydration4-Azido-2-methylbutan-2-ol
Br₂Halogenation4-Azido-1,2-dibromo-2-methylbutane

Thermolysis and Photolysis Studies

The thermal decomposition of organic azides typically proceeds with the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. researchgate.net For allylic azides like this compound, heating can induce the loss of N₂ to generate a highly reactive nitrene intermediate. researchgate.netresearchgate.net

The decomposition of gaseous methyl azide has been shown to be a unimolecular reaction that forms a nitrene and nitrogen gas. researchgate.net The thermal behavior of poly(allyl azide) exhibits a two-step mass loss, with the initial loss attributed to the breakdown of the azide groups and the release of nitrogen. researchgate.net The mechanism for the thermal decomposition of azidopyridines also involves the initial splitting off of the nitrogen molecule. researchgate.net It is expected that this compound would follow a similar pathway, losing N₂ to form 2-methylbut-1-en-4-ylnitrene as the primary reactive intermediate. This nitrene can then undergo various subsequent reactions, including intramolecular cyclization or intermolecular reactions.

Photolysis provides an alternative method for generating nitrenes from organic azides at lower temperatures than thermolysis. researchgate.nethkhlr.de The photochemical decomposition of azides to generate nitrenes typically requires ultraviolet (UV) light, often at wavelengths below 300 nm. rsc.org However, this process can be extended to longer wavelengths using photocatalysts. rsc.org

Upon photoirradiation, this compound is expected to rapidly decompose with the loss of dinitrogen to form the corresponding nitrene. wisc.edu The initially formed nitrene is in a singlet spin state. nih.gov In aqueous solutions, singlet nitrenes can rapidly relax to the more stable triplet state. nih.gov However, in hydrophobic environments or in the presence of suitable trapping agents, the singlet nitrene can be intercepted. nih.gov Singlet and triplet nitrenes exhibit different reactivities; for example, triplet nitrenes react selectively with alkenes to afford aziridines, whereas singlet nitrenes can undergo both aziridination and C-H insertion reactions. wisc.edu The direct photochemical activation of some azides can lead to a mixture of products, highlighting the challenge of controlling the reactivity of the generated free nitrenes. wisc.edu

Table 2: Comparison of Thermal and Photochemical Nitrene Formation

MethodConditionsKey IntermediatePrimary Product from Intermediate
ThermolysisHigh Temperature2-Methylbut-1-en-4-ylnitreneProducts of N₂ extrusion
PhotolysisUV IrradiationSinglet 2-Methylbut-1-en-4-ylnitreneProducts from nitrene insertion, aziridination, etc.

Transformation into Heterocyclic Systems

Organic azides are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govresearchgate.net The reactive nitrene intermediate generated from the decomposition of this compound is highly suitable for ring-closing reactions. researchgate.net

One major pathway is intramolecular C-H bond amination, where the nitrene inserts into a C-H bond within the same molecule. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or nickel, and can proceed under mild conditions. nih.govnih.gov For this compound, intramolecular C-H amination could potentially lead to the formation of substituted pyrrolidine derivatives.

Another significant transformation is the formation of aziridines. The nitrene generated from an azide can add across a double bond. In an intermolecular reaction, the nitrene from one molecule can react with the alkene functionality of another. wisc.edu Intramolecularly, the nitrene generated from this compound could potentially add across its own double bond, although this would form a highly strained bicyclic system.

Furthermore, the azide group itself can participate in [3+2] cycloaddition reactions (Huisgen cycloaddition) with alkynes to form 1,2,3-triazoles. nih.gov This reaction is often catalyzed by copper(I) salts. nih.gov The alkene part of this compound could also participate in cycloaddition reactions, for example, with carbenes to form cyclopropane rings. rutgers.edu

Table 3: Potential Heterocyclic Systems from this compound

Reaction TypeReagent/ConditionResulting Heterocycle
Intramolecular C-H AminationHeat or Light, Metal Catalyst (e.g., Rh, Ni)Pyrrolidine derivatives
Intermolecular AziridinationPhotolysis or Thermolysis in presence of an alkeneAziridine
[3+2] CycloadditionTerminal Alkyne, Cu(I) catalyst1,2,3-Triazole derivative
Intermolecular Nitrene InsertionHeat or Light, in presence of C-H bondsN-substituted products

Pyrrole Derivatives

No information found on the synthesis of pyrrole derivatives from this compound.

Imidazole Derivatives

No information found on the synthesis of imidazole derivatives from this compound.

Other Nitrogen-Containing Heterocycles

No information found on the synthesis of other nitrogen-containing heterocycles from this compound.

Functionalization of the Azide Group

Reduction to Amines

No specific data was found for the reduction of this compound to its corresponding amine.

Staudinger Reaction

While the Staudinger reaction is a general method for the conversion of azides to amines or aza-ylides, no literature specifically detailing this reaction for this compound was identified.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Multistep Syntheses

Organic azides and terminal alkenes are fundamental building blocks in multistep synthesis. nih.gov The azide (B81097) group can be readily converted into other functionalities, such as amines via reduction (e.g., Staudinger reaction) or used to construct nitrogen-containing heterocycles. nih.gov The terminal alkene allows for carbon-chain extension and functionalization. For instance, a related compound, 4-bromo-2-methylbut-1-ene, serves as a versatile intermediate due to its allylic bromide and terminal alkene, participating in nucleophilic substitutions, eliminations, and addition reactions. nbinno.com By analogy, 4-Azido-2-methylbut-1-ene could theoretically be synthesized from this bromo-precursor via nucleophilic substitution with an azide salt, subsequently serving as a bifunctional building block. However, specific, documented multistep syntheses employing this compound are not readily found in the existing literature.

Applications in Functional Material Development (Excluding High-Energy Materials)

The presence of a polymerizable alkene group and a "clickable" azide group makes this compound a candidate for the synthesis of functional polymers. A parallel can be drawn with 2-azidoethyl methacrylate (B99206) (AzMA), another monomer containing an azide. Research has shown that AzMA can be polymerized with good control, and the resulting polymer's pendant azide groups can be subsequently modified using click chemistry. benicewiczgroup.com This post-polymerization modification strategy allows for the creation of functional materials with tailored properties. Theoretically, this compound could undergo polymerization across its double bond to yield a polyalkane backbone with pendant azidomethyl groups, which would be available for further functionalization via CuAAC. This could lead to the development of novel resins, coatings, or polymer scaffolds, but experimental validation for this specific monomer is lacking.

Development of Synthetic Reagents and Auxiliaries

There is no available evidence to suggest that this compound has been specifically developed or utilized as a synthetic reagent or auxiliary. While azides are integral to certain reactions, such as the synthesis of triazoles nih.gov and other heterocycles, nih.gov the unique structure of this compound has not been leveraged to create new, named reagents or to act as a chiral auxiliary or directing group in documented synthetic methodologies.

Precursor to Complex Molecular Architectures

Organic azides are valuable precursors for synthesizing complex nitrogen-containing molecules, particularly heterocycles. nih.gov Through intramolecular reactions or cycloadditions, the azide functionality can be used to construct rings like pyrroles, tetrazoles, and triazoles. nih.govrsc.org For example, vinyl azides can undergo thermal or photochemical rearrangement to form various nitrogen heterocycles. rsc.org While this compound is an allylic azide rather than a vinyl azide, its dual functionality could potentially be exploited to build complex scaffolds. A hypothetical pathway could involve a cycloaddition reaction using the azide, followed by further elaboration of the alkene. However, the scientific literature does not currently provide concrete examples of this compound being used as a starting material for known complex natural products or other intricate molecular architectures. nih.govsouthwales.ac.uk

Methodology Development in Organic Reaction Design

The development of new reaction methodologies often relies on leveraging the unique reactivity of specific substrates. nih.gov For instance, research has been conducted on developing Suzuki cross-coupling reactions with 2-azidoarylboronic acid pinacolate esters to enable the synthesis of fused indole (B1671886) heterocycles. nih.gov This demonstrates that azido-containing molecules can be incorporated into modern cross-coupling methods. The structure of this compound, containing both an azide and an alkene, offers potential for developing novel tandem or cascade reactions where both functional groups participate sequentially. Such a methodology could, for example, involve an initial metal-catalyzed reaction on the azide followed by an intramolecular cyclization onto the alkene. Nevertheless, there are no published studies where this compound has been the specific subject of such methodology development.

Spectroscopic and Analytical Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-azido-2-methylbut-1-ene, offering precise insights into the hydrogen, carbon, and nitrogen environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule.

The vinylic protons (=CH₂) are expected to appear as singlets in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the azide (B81097) group (-CH₂-N₃) would likely resonate as a triplet, while the allylic methyl protons (-CH₃) would appear as a singlet. The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
=CH₂4.7 - 5.0Singlet
-CH₂-N₃3.3 - 3.6Triplet
-CH₂-2.2 - 2.5Quartet
-CH₃1.7 - 1.9Singlet

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. In this compound, five distinct carbon signals are anticipated.

The sp² hybridized carbons of the double bond are expected to resonate at the downfield end of the spectrum. The carbon atom of the methylene group attached to the azide functionality is also expected to be significantly deshielded. The following table outlines the predicted chemical shifts for the carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (=CH₂)110 - 115
C2 (C=)140 - 145
C3 (-CH₂-)30 - 35
C4 (-CH₂-N₃)50 - 55
-CH₃20 - 25

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For instance, a cross-peak would be expected between the protons of the -CH₂- group at C3 and the -CH₂-N₃ group at C4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations would be expected between the methyl protons and the C2 and C3 carbons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms within the azide functional group. The azide group, being a linear arrangement of three nitrogen atoms, will exhibit three distinct ¹⁵N NMR signals. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment.

Based on studies of organic azides, the terminal nitrogen atom (Nγ), the central nitrogen atom (Nβ), and the nitrogen atom attached to the carbon chain (Nα) are expected to have characteristic chemical shifts. The large chemical shift dispersion among the three ¹⁵N atoms provides distinguishable signals that are well-suited for identification.

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm)
-160 to -130
-120 to -100
-290 to -260

Note: The predicted values are based on typical chemical shifts for organic azides relative to nitromethane.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent and diagnostic band would be the strong, sharp absorption due to the asymmetric stretching vibration of the azide group (-N₃). The presence of the alkene moiety would be confirmed by the C=C stretching and =C-H stretching and bending vibrations.

The following table lists the expected characteristic FT-IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2150Strong, Sharp
Alkene (C=C)Stretch1640 - 1680Medium
Vinylic (=C-H)Stretch3050 - 3150Medium
Vinylic (=C-H)Out-of-plane bend890 - 910Strong
Alkyl (C-H)Stretch2850 - 3000Medium to Strong

Note: The expected wavenumbers are based on typical ranges for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational and rotational modes of a molecule. nih.gov When a sample is irradiated with a monochromatic light source, such as a laser, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the vibrational energy levels of the molecule. nih.gov This produces a unique spectral fingerprint, allowing for the identification of the sample's molecular composition. nih.gov

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to its specific functional groups. The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region. nih.gov Key vibrational modes for this compound would include:

Azide (N₃) symmetric and asymmetric stretches: The azide group typically exhibits a very strong and characteristic asymmetric stretching vibration in the range of 2100-2160 cm⁻¹ and a weaker symmetric stretch around 1250-1350 cm⁻¹.

Alkene (C=C) stretch: The carbon-carbon double bond of the but-1-ene moiety would produce a peak in the region of 1640-1680 cm⁻¹.

C-H stretches: Vibrations from the sp² hybridized carbons of the double bond (=C-H) would appear above 3000 cm⁻¹, while those from the sp³ hybridized carbons (C-H) of the methyl and methylene groups would be found just below 3000 cm⁻¹.

C-N stretch: The carbon-nitrogen single bond would have a stretching vibration in the 1000-1250 cm⁻¹ range.

A resonance Raman effect could potentially enhance the signal of specific parts of the molecule if the excitation laser wavelength corresponds to an electronic absorption band of the compound. rsc.org

Table 1: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (-N₃) Asymmetric Stretch 2100 - 2160
Azide (-N₃) Symmetric Stretch 1250 - 1350
Alkene (C=C) Stretch 1640 - 1680
Alkyl (C-H) Stretch 2850 - 3000
Alkenyl (=C-H) Stretch 3000 - 3100

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov The process involves ionizing a chemical compound to generate charged molecules or molecular fragments and then separating these ions by their m/z ratio to produce a mass spectrum. nih.gov This spectrum provides information about the molecular weight and elemental composition of the analyte and can be used for structural elucidation based on fragmentation patterns. For this compound (C₅H₉N₃), the exact mass is 111.080 Da. molbase.com The fragmentation pattern would be influenced by the weakest bonds and the stability of the resulting fragments. The azide group is prone to losing a molecule of nitrogen (N₂, 28 Da), a common fragmentation pathway for azides.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of ions with very high accuracy and precision, often to sub-parts-per-million (ppm) levels. longdom.org This capability allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. longdom.orgnih.gov Instruments like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers are commonly used to achieve high resolution. longdom.org

In the analysis of this compound, HRMS would confirm the elemental composition C₅H₉N₃ by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For instance, the theoretical exact mass of the [M+H]⁺ ion is 112.0873 Da. HRMS can differentiate this from other ions with a nominal mass of 112, such as C₇H₁₂O⁺ (112.0888 Da). This precision is crucial for confirming the identity of the compound and its fragments in complex mixtures. nih.govlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.com The sample is first vaporized and separated into its components as it passes through a capillary column in the gas chromatograph. thepharmajournal.com The separated components then enter the mass spectrometer, where they are ionized and detected. phcog.comthepharmajournal.com GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov

For this compound, GC-MS analysis would provide both a retention time from the GC and a mass spectrum from the MS. The retention time is a characteristic property for a given set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). Following separation, the compound would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum can be compared against spectral libraries for identification. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

m/z Predicted Fragment Ion Possible Origin
111 [C₅H₉N₃]⁺ Molecular Ion (M⁺)
83 [C₅H₉]⁺ Loss of N₂
68 [C₅H₈]⁺ Loss of HN₃
55 [C₄H₇]⁺ Cleavage of C-C bond

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), also known as tandem mass spectrometry, combines the separation power of liquid chromatography with the specificity of two stages of mass analysis. nih.govlittlemsandsailing.com In this technique, the precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. uab.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying specific analytes in complex matrices. nih.govlittlemsandsailing.com

LC-MS/MS analysis of this compound would be advantageous for samples in a complex matrix. After separation by LC, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a precursor ion, likely [M+H]⁺ (m/z 112.1). This precursor ion would then be selected and fragmented to produce characteristic product ions. Monitoring a specific transition (e.g., m/z 112.1 → 84.1, corresponding to the loss of N₂) would allow for highly selective detection and quantification. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. uobabylon.edu.iqresearchgate.net This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. pressbooks.pubgdckulgam.edu.in The technique is particularly useful for detecting molecules with π-electron systems, such as conjugated double bonds, aromatic compounds, and functional groups with non-bonding electrons (n-electrons). uobabylon.edu.iq The resulting spectrum is a plot of absorbance versus wavelength.

The structure of this compound contains two primary chromophores (light-absorbing groups): the alkene double bond (C=C) and the azide group (-N₃).

π → π* transitions: The isolated C=C double bond in the butene moiety typically results in a strong absorption band at wavelengths below 200 nm, which is often outside the range of standard spectrophotometers. uobabylon.edu.iq

n → π* transitions: The azide group possesses non-bonding electrons that can be excited. Organic azides typically show a weak absorption band around 270-290 nm due to an n → π* transition. For example, the UV spectrum of dextran azide shows an absorption at 274 nm attributed to the phenyl azide group. researchgate.net A similar, albeit potentially shifted, weak absorption would be expected for this compound.

Table 3: Expected UV-Vis Absorption for this compound

Chromophore Electronic Transition Expected Wavelength (λₘₐₓ)
Alkene (C=C) π → π* < 200 nm

X-Ray Diffraction Analysis for Solid-State Structure Determination

As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a small molecule like this compound, obtaining a suitable single crystal for X-ray diffraction can be challenging, particularly if the compound is a liquid or a low-melting-point solid at room temperature.

Should a crystalline derivative of this compound be synthesized and subjected to X-ray diffraction, the expected data would be presented in a crystallographic information file (CIF). This file would contain key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. The table below outlines the type of information that would be obtained from a successful X-ray diffraction study.

Table 2: Hypothetical Crystallographic Data for an Alkenyl Azide

ParameterDescriptionExample Data (Hypothetical)
Crystal System The symmetry of the unit cell.Orthorhombic
Space Group The symmetry of the arrangement of molecules within the unit cell.P2₁2₁2₁
a, b, c (Å) The dimensions of the unit cell.a = 5.67 Å, b = 8.91 Å, c = 12.34 Å
α, β, γ (°) The angles of the unit cell.α = 90°, β = 90°, γ = 90°
Volume (ų) The volume of the unit cell.623.5
Z The number of molecules in the unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.1.125

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For a relatively small and moderately polar compound like this compound, reversed-phase HPLC would be the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds elute earlier with the polar mobile phase. Given the presence of the polar azide group and the nonpolar butenyl chain, the retention time of this compound can be modulated by adjusting the composition of the mobile phase. An increase in the organic modifier concentration would decrease the retention time.

Detection of this compound by HPLC would likely be achieved using a UV detector. The azide functionality exhibits a weak UV absorbance at around 210-220 nm. The table below outlines a hypothetical HPLC method for the analysis of this compound.

Table 3: Hypothetical HPLC Method for this compound

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 215 nm
Expected Retention Time Dependent on the exact mobile phase composition, but likely in the range of 3-7 minutes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a small organic molecule, is expected to be sufficiently volatile for GC analysis. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.

The choice of the stationary phase is crucial for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be suitable for this compound. The temperature of the column is another critical parameter, and a temperature program (a gradual increase in temperature) is often employed to ensure the efficient elution of compounds with different volatilities.

For detection, a Flame Ionization Detector (FID) is a common choice for organic compounds, as it provides high sensitivity. Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), which not only detects the compound but also provides its mass spectrum, allowing for definitive identification. The following table details a plausible GC method for the analysis of this compound.

Table 4: Plausible GC Method for this compound

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Oven Program Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures, such as monitoring the progress of a chemical reaction or identifying the components of a mixture by comparison with standards. nih.gov For this compound, TLC would typically be performed on a silica gel plate, which is a polar stationary phase.

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation is based on the principle of adsorption chromatography. More polar compounds will have a stronger interaction with the polar silica gel and will move up the plate more slowly, resulting in a lower Retention Factor (Rƒ) value. Less polar compounds will be more soluble in the mobile phase and will travel further up the plate, giving a higher Rƒ value.

The polarity of this compound is intermediate, so a mobile phase of intermediate polarity, such as a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, would likely provide good separation. The visualization of the spot corresponding to this compound would require a staining method, as the compound is not colored and does not fluoresce under UV light. A common stain for azides involves their reduction to amines followed by reaction with ninhydrin to produce a colored spot. nih.gov

Table 5: Suggested TLC System for this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ aluminum-backed plates
Mobile Phase A mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v)
Visualization Staining with a solution of triphenylphosphine followed by ninhydrin. nih.gov
Expected Rƒ Value Dependent on the exact mobile phase composition, but likely in the range of 0.3-0.6.

Computational and Theoretical Investigations of 4 Azido 2 Methylbut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation, providing detailed information about molecular energetics and electronic structure. These methods are broadly categorized into Density Functional Theory and Ab Initio approaches.

Density Functional Theory (DFT) has become a dominant tool in computational chemistry for its balance of accuracy and computational cost. nih.gov It is particularly useful for studying the geometric and electronic structures of organic molecules. For 4-azido-2-methylbut-1-ene, DFT calculations can be employed to determine its most stable conformation, investigate potential reaction pathways, and analyze its vibrational spectra.

Research on analogous compounds, such as vinyl azide (B81097), has utilized DFT methods like B3LYP with basis sets like 6-311++G(d,p) to explore decomposition mechanisms. nih.govacs.org These studies show that the reaction pathway is highly dependent on the starting conformation of the azide. nih.gov For example, the s-cis conformer of vinyl azide decomposes into a ketenimine in a single step, while the s-trans conformer proceeds through a two-step mechanism involving a 2H-azirine intermediate. nih.gov

Applying this framework to this compound, DFT would be used to:

Optimize Geometries: Calculate the lowest-energy structures for various conformers (rotational isomers) of the molecule.

Calculate Reaction Energetics: Determine the activation energies for potential reactions, such as thermal decomposition, which would likely involve the loss of N₂ gas to form a reactive nitrene intermediate.

Predict Spectroscopic Properties: Compute infrared (IR) spectra to help identify the molecule and its various conformers experimentally.

Below is an illustrative table of hypothetical energy data for the conformational analysis of this compound, as would be calculated using a DFT method.

ConformerDihedral Angle (C1-C2-C3-C4)Method/Basis SetRelative Energy (kcal/mol)
Gauche~60°B3LYP/6-311+G(d,p)0.00
Anti~180°B3LYP/6-311+G(d,p)1.25
Eclipsed (Transition State)~0°B3LYP/6-311+G(d,p)4.50

This table is for illustrative purposes and does not represent experimentally verified data.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, which is crucial for systems where DFT may be inadequate.

One such area is the study of reactive intermediates like nitrenes, which can be formed during the decomposition of azides. nih.gov The lowest energy state of a vinylnitrene is an open-shell singlet, which is not well-described by standard DFT methods. acs.org In these cases, multiconfigurational ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are required for an accurate description. acs.org Møller–Plesset perturbation theory (MP2) is another ab initio method often used to provide a higher level of accuracy for energy calculations compared to DFT. nih.govresearchgate.net

For this compound, ab initio calculations would be critical for:

Accurately calculating the energy of the nitrene intermediate formed upon N₂ extrusion.

Verifying the transition state energies calculated by DFT for decomposition pathways.

Providing benchmark data to assess the performance of various DFT functionals.

While quantum methods are excellent for studying electronic structure and reactions, they are too computationally expensive for simulating the behavior of molecules over long timescales or in large systems (e.g., in solution). Molecular Mechanics (MM) and Molecular Dynamics (MD) are used for these applications.

Molecular Mechanics (MM) uses classical physics to model molecules as a collection of balls (atoms) connected by springs (bonds). The energy of the system is calculated using a force field, which is a set of parameters that define the energy of bond stretching, angle bending, and non-bonded interactions.

Molecular Dynamics (MD) simulations use the forces calculated from the MM force field to simulate the movement of atoms over time by solving Newton's equations of motion. rsc.org This allows for the study of conformational changes, solvent interactions, and other dynamic processes. rsc.org Studies on azide-containing polymers have used MD to investigate how the polymer chain architecture affects molecular dynamics. mdpi.com

For this compound, these methods could be used to:

Explore its full conformational landscape to identify all stable low-energy structures.

Simulate its behavior in different solvents to understand solvation effects.

Study its interaction with surfaces or other molecules in a condensed phase. researchgate.net

Parameter TypeAtoms InvolvedForce ConstantEquilibrium Value
Bond StretchNα-Nβ570 kcal mol⁻¹ Å⁻²1.24 Å
Bond StretchNβ-Nγ570 kcal mol⁻¹ Å⁻²1.12 Å
Angle BendC-Nα-Nβ80 kcal mol⁻¹ rad⁻²114°
Angle BendNα-Nβ-Nγ110 kcal mol⁻¹ rad⁻²172°

This table contains generalized, illustrative values for a generic organic azide and is not specific to this compound.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and properties. Methods like Frontier Molecular Orbital theory and charge distribution analysis are central to this endeavor.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO, being the orbital from which electrons are most easily donated, is associated with a molecule's nucleophilicity. youtube.com The LUMO, being the orbital that can most easily accept electrons, is associated with electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, FMO analysis would involve:

Calculating the energies of the HOMO, LUMO, and the resulting energy gap.

Visualizing the spatial distribution of the HOMO and LUMO to predict sites of reactivity. The HOMO is likely to have significant density on the azide group and the π-system of the double bond, indicating these are the primary nucleophilic sites. The LUMO would indicate the most electrophilic sites.

This analysis is crucial for predicting how the molecule will behave in pericyclic reactions, such as 1,3-dipolar cycloadditions, where the azide group can react with an external dipolarophile.

OrbitalCalculated Energy (eV)Primary Localization
HOMO-9.85Azide group (Nα, Nγ), C=C π bond
LUMO+1.15Azide group (Nα-Nβ bond), C=C π* bond
HOMO-LUMO Gap11.00 eV-

This table is for illustrative purposes and does not represent experimentally verified data.

The distribution of electrons within a molecule governs its electrostatic interactions and is a key determinant of its reactivity. This distribution can be analyzed by calculating partial atomic charges and the molecular electrostatic potential.

Partial Atomic Charges: These calculations assign a portion of the total electron density to each atom in the molecule, providing a simplified picture of bond polarity and identifying electron-rich and electron-poor centers. Common methods include Mulliken population analysis, although more sophisticated methods that are less basis-set dependent are often preferred.

Molecular Electrostatic Potential (MEP): The MEP is a property plotted on the molecule's electron density surface. It shows the electrostatic potential experienced by a positive point charge at various locations around the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a strong negative potential around the terminal nitrogen of the azide group, making it a prime target for electrophiles and a key participant in cycloaddition reactions.

AtomPartial Charge (a.u.)
C4 (CH₂)-0.15
Nα (attached to C4)-0.28
Nβ (central)+0.65
Nγ (terminal)-0.42
C1 (=CH₂)-0.25

This table is for illustrative purposes and does not represent experimentally verified data.

Conformational Analysis and Stability

Computational studies are crucial for understanding the conformational landscape and relative stabilities of allylic azides like this compound. As an unsymmetrical allylic azide, it exists in a dynamic equilibrium with its constitutional isomer, 3-azido-3-methylbut-1-ene, through a process known as the Winstein rearrangement. nih.gov

The stability of these isomers is governed by a delicate balance of several factors, which can be effectively modeled using methods like Density Functional Theory (DFT). nih.gov Key determinants of stability include:

Alkene Substitution: The thermodynamic stability of the C=C double bond plays a major role. Generally, isomers with more highly substituted double bonds are energetically favored. nih.gov In this case, this compound possesses a disubstituted alkene, while its rearranged isomer has a monosubstituted alkene, suggesting the former may be more stable, barring other effects.

Steric Interactions: The conformational preferences are significantly influenced by steric strain. A(1,3) strain, an interaction between a substituent at the allylic position and a substituent at the end of the double bond, can dictate the most stable rotameric forms around the C-C single bond. bohrium.com Computational models can quantify the energetic penalty of these steric clashes.

The interplay of these effects determines the equilibrium distribution of the isomers.

FactorThis compound (Primary Azide)3-Azido-3-methylbut-1-ene (Tertiary Azide)Computational Insight
Alkene SubstitutionDisubstitutedMonosubstitutedFavors the primary azide isomer due to greater thermodynamic stability of the double bond.
Steric StrainLess steric hindrance around the azide group.Increased steric hindrance at the tertiary carbon center.Steric factors generally disfavor the tertiary azide isomer.
HyperconjugationSpecific π → σ* and σ → σ* interactions.Different set of hyperconjugative interactions.NBO analysis can quantify these interactions to predict their contribution to relative stability. nih.gov

Reaction Mechanism Elucidation

The primary reaction pathway for this compound investigated computationally is the researchgate.netresearchgate.net-sigmatropic rearrangement that interconverts it with its tertiary isomer. This reaction is a type of pericyclic reaction, and theoretical studies are essential for elucidating the precise nature of its mechanism.

Computational chemists characterize the transition state (TS) of the allylic azide rearrangement to understand the reaction's feasibility and kinetics. It is widely accepted that this rearrangement proceeds through a concerted researchgate.netresearchgate.net-sigmatropic mechanism involving a cyclic transition structure. nih.gov

Theoretical calculations identify this structure as a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. This frequency corresponds to the atomic motions along the reaction coordinate, involving the simultaneous breaking of the C-N bond and the formation of the new C-C bond. The transition state for this six-electron process is considered to have some degree of aromatic character, which contributes to its stabilization and allows the reaction to proceed under thermal conditions. nih.gov

Activation Energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to occur. Its magnitude determines the reaction rate. For allylic azides, this barrier is typically low enough for the rearrangement to occur at or near room temperature.

Reaction Energy (ΔG°): This represents the relative thermodynamic stability of the reactant and product. A negative value indicates that the product isomer is more stable, while a positive value indicates the reactant is more stable. This value directly determines the equilibrium constant for the isomerization.

The table below presents illustrative energy values typical for such rearrangements, as specific computational data for this compound is not available.

ParameterIllustrative Value (kcal/mol)Significance
Activation Free Energy (ΔG‡)20 - 25Represents a moderately low barrier, allowing for dynamic equilibrium at ambient temperatures.
Reaction Free Energy (ΔG°)-1.5A slightly negative value would indicate that the primary azide (this compound) is marginally more stable than the tertiary isomer, shifting the equilibrium in its favor.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are a powerful tool for probing reaction mechanisms. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific position (e.g., kH/kD or k12C/k13C). wikipedia.org

While specific KIE studies on this compound are not documented, computational methods can predict the expected KIEs. For the researchgate.netresearchgate.net-sigmatropic rearrangement, a primary KIE would be expected upon isotopic labeling of the atoms directly involved in bond breaking and formation (i.e., the C1 and C3 carbons of the allyl system and the nitrogen atom attached to C1). The magnitude of the KIE provides insight into the structure of the transition state. princeton.edu According to the Hammond postulate, reactions with earlier transition states tend to have smaller KIEs, while more symmetric, later transition states exhibit larger KIEs. princeton.edu Computational KIEs are derived from the vibrational frequencies of the ground state and transition state structures for each isotopologue. baranlab.org

Solvent can significantly influence reaction rates and even alter mechanisms. Computational chemistry models solvent effects primarily through two approaches: explicit models, where individual solvent molecules are included, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). orientjchem.org

The researchgate.netresearchgate.net-sigmatropic rearrangement of allylic azides is generally considered a concerted and largely nonpolar process. Consequently, its mechanism is not expected to be dramatically altered by the solvent environment. Theoretical studies would likely show only a small dependence of the activation energy on solvent polarity. This is in contrast to polar or ionic reactions, where polar solvents can significantly lower the activation barrier by stabilizing charged intermediates or transition states. orientjchem.org However, specific solute-solvent interactions, such as hydrogen bonding with the azide group in protic solvents, could have a minor, quantifiable effect on the reaction energetics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which serves as a valuable tool for structural confirmation when compared with experimental data. eurjchem.com For this compound, DFT calculations can provide reliable predictions of its vibrational and NMR spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. A key diagnostic peak for this compound is the asymmetric stretch of the azide (-N₃) group, which is experimentally found around 2100 cm⁻¹. Computational chemistry can predict this frequency, and applying a standard scaling factor to the calculated values generally yields excellent agreement with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly to an experimental spectrum. This comparison is invaluable for assigning specific signals to the correct nuclei and confirming the proposed structure, especially in distinguishing between the two equilibrating isomers. mdpi.com

The following table provides an example of how theoretical predictions would correlate with expected experimental data for this compound.

Spectroscopic DataExpected Experimental ValueTypical Computational Prediction (DFT)Correlation and Insight
IR: Azide (N₃) Asymmetric Stretch~2100 cm⁻¹~2150 cm⁻¹ (unscaled)Calculations reliably predict this strong, characteristic absorption band, confirming the presence of the azide functional group.
¹H NMR: Vinylic Protons (=CH₂)~4.8 - 5.0 ppmCalculated values typically within ±0.2 ppm.Aids in the unambiguous assignment of protons on the double bond.
¹³C NMR: Azidomethyl Carbon (-CH₂N₃)~55 - 60 ppmCalculated values typically within ±5 ppm.Helps differentiate between the primary azide isomer and the tertiary isomer, which would have a quaternary carbon signal in this region.

Simulated IR and NMR Spectra

In the absence of direct computational studies for this compound, a theoretical investigation would typically involve geometry optimization using methods like Density Functional Theory (DFT). Following this, vibrational frequency calculations would be performed to predict the infrared (IR) spectrum. Key vibrational modes of interest would include the asymmetric and symmetric stretches of the azide group (N₃), typically found around 2100 cm⁻¹, C=C stretching of the alkene group, and various C-H stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C would be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would provide theoretical predictions for the chemical shifts of the protons and carbons in the molecule, which could then be compared with experimental data for structure verification.

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: This table is illustrative and not based on actual calculated data.)

Atom Predicted Chemical Shift (ppm)
H (on C1, vinyl) 4.8 - 5.2
H (on C1, vinyl) 4.8 - 5.2
H (on C3) 2.3 - 2.7
H (on C4, attached to N₃) 3.3 - 3.7
H (on methyl group) 1.6 - 1.9
C1 (vinyl) 110 - 120
C2 (vinyl) 140 - 150
C3 30 - 40
C4 (attached to N₃) 50 - 60

Table 2: Hypothetical Key Simulated Infrared (IR) Frequencies (cm⁻¹) for this compound. (Note: This table is illustrative and not based on actual calculated data.)

Vibrational Mode Predicted Frequency (cm⁻¹)
Azide (N₃) Asymmetric Stretch ~2100
C=C Alkene Stretch ~1650
=C-H Vinyl Stretch ~3080
C-H Alkyl Stretch 2850 - 2960

UV-Vis Absorption and Fluorescence Predictions

To predict the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be the method of choice. These calculations would identify the electronic transitions, their corresponding excitation energies, and oscillator strengths. For a molecule like this compound, the primary electronic transitions would likely be of the n → π* and π → π* type, associated with the azide and alkene chromophores. Predictions regarding fluorescence would require examination of the nature of the first excited state and the likelihood of radiative decay back to the ground state. As no specific literature exists, no data can be presented.

Analysis of Noncovalent Interactions

The study of noncovalent interactions (NCIs) within and between molecules is crucial for understanding their structure, stability, and reactivity. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are commonly used. For this compound, these analyses could reveal weak intramolecular interactions, such as C-H···N or C-H···π interactions, that might influence its conformational preferences. In the context of intermolecular interactions, these methods could predict how molecules of this compound might interact with each other or with other molecules in a condensed phase. Without specific computational studies, a detailed analysis of the noncovalent interactions for this compound remains speculative.

Future Research Trajectories and Synthetic Horizons

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of allylic azides like 4-Azido-2-methylbut-1-ene has traditionally relied on nucleophilic substitution reactions, which can present safety concerns and generate significant waste. Future research is poised to pivot towards more selective, sustainable, and safer synthetic protocols.

Green Chemistry Approaches: The principles of green chemistry are central to modern synthetic design. researchgate.netpnas.org For the synthesis of this compound, this involves exploring safer azidating agents to replace potentially hazardous reagents. rsc.org The use of bench-stable diazo-transfer reagents, such as nonaflyl azide (B81097), in continuous flow systems represents a significant step forward in mitigating the risks associated with energetic azide compounds. digitellinc.com Furthermore, developing reactions in environmentally benign solvents like water or bio-based solvents will be crucial. researchgate.net

Flow Chemistry: Continuous flow processing is an engineering solution that is well-suited for the in-situ generation and immediate use of hazardous materials like organic azides, bypassing the need for their isolation and handling. digitellinc.com Implementing flow synthesis for this compound would not only enhance safety but also allow for facile scalability and reproducibility. rsc.orgdurham.ac.ukcam.ac.uk The use of monolithic azide reactors or solid-supported azide exchange resins in a flow setup can provide a safe and efficient means of production. cam.ac.uk

Chemo-enzymatic Synthesis: The integration of enzymatic methods offers unparalleled selectivity under mild reaction conditions. A potential chemo-enzymatic route to chiral derivatives of this compound could involve an enzyme-catalyzed regioselective epoxide ring-opening. mdpi.com For instance, a halohydrin dehalogenase (HHDH) could catalyze the opening of a corresponding epoxide precursor with an azide nucleophile, offering a green and highly enantioselective pathway. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic StrategyKey AdvantagesChallengesFuture Research Focus
Traditional SN2 SubstitutionWell-established methodologyUse of potentially explosive reagents (e.g., sodium azide); potential for isomeric mixtures. nih.govDevelopment of milder and more selective reaction conditions.
Flow ChemistryEnhanced safety, scalability, reproducibility, precise control over reaction parameters. durham.ac.ukcam.ac.ukInitial setup costs; potential for clogging in microreactors.Optimization of flow reactors, development of novel solid-supported reagents. cam.ac.uk
Green Chemistry ApproachesReduced waste, high atom economy, use of non-hazardous materials and solvents. nih.govIdentifying effective and stable "green" azidating agents. digitellinc.comExploration of water as a solvent and use of bio-renewable starting materials.
Chemo-enzymatic SynthesisHigh stereo- and regioselectivity; mild, environmentally friendly conditions. mdpi.comEnzyme stability and substrate scope limitations.Enzyme engineering to broaden substrate compatibility and enhance catalytic efficiency.

Exploration of Undiscovered Reactivity Modes of the Azido-Alkene Moiety

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the azide and the alkene can lead to complex and predictable intramolecular reactions.

Intramolecular Cycloadditions: The most prominent reactivity mode is the intramolecular [3+2] cycloaddition between the azide and the alkene. Depending on conditions (thermal or photochemical), this can lead to the formation of bicyclic triazolines. acs.org These intermediates can be unstable, potentially rearranging or extruding dinitrogen to form aziridines or other nitrogen-containing heterocycles. researchgate.net A key research goal will be to control the fate of the initially formed cycloadduct to selectively access a desired molecular scaffold.

The Winstein Rearrangement: As an allylic azide, this compound is susceptible to the Winstein rearrangement, a spontaneous isomerization process involving a dissociative-recombination mechanism that can lead to a mixture of isomers. nih.govrsc.org While often seen as a complication, future work could harness this dynamic equilibrium. By carefully selecting catalysts or reaction conditions, it may be possible to trap a specific, less stable isomer, thereby accessing reactivity not available from the thermodynamically favored starting material.

Radical-Mediated Reactions: The alkene moiety is a prime candidate for radical addition reactions. The formation of an azide radical and its subsequent addition to the double bond can initiate cascades to form difunctionalized products. nih.gov Research into radical-mediated functionalization could yield a variety of valuable multifunctionalized allylic and homoallylic azides derived from the this compound scaffold. acs.org

Integration into Advanced Catalytic Cycles (e.g., Photocatalysis, Electrocatalysis)

Modern catalysis offers powerful tools to activate otherwise inert bonds under mild conditions. Integrating this compound into photocatalytic or electrocatalytic cycles is a promising frontier.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful method for organic synthesis. mdpi.com This approach could be used for the difunctionalization of the alkene in this compound. For instance, a photocatalytic cycle could enable the azidoarylation or alkylazidation of the double bond, simultaneously installing an azide and another functional group. researchgate.netrsc.org Iron- or copper-based photocatalysts offer a sustainable and cost-effective option for these transformations. nih.gov Furthermore, photolysis of the azide group itself can generate a highly reactive nitrene intermediate, which could undergo subsequent intramolecular reactions with the alkene. nih.govresearchgate.net

Electrocatalysis: Electrosynthesis represents another green and powerful tool for inducing novel reactivity. While less explored for azido-alkenes, electrocatalytic methods could be developed to mediate redox processes at either the azide or alkene functionality. For example, an electrochemical approach could facilitate radical-polar crossover reactions, enabling unique difunctionalizations of the alkene that are complementary to photocatalytic methods.

Table 2: Potential Catalytic Transformations of this compound
Catalytic ApproachPotential TransformationKey AdvantagesResearch Direction
Photocatalysis (Visible Light)Alkene Difunctionalization (e.g., azidoarylation, hydroazidation). researchgate.netnih.govMild reaction conditions, high functional group tolerance, use of sustainable energy source.Development of earth-abundant metal catalysts (e.g., Fe, Cu) for selective transformations.
Photolysis (UV Light)Nitrene formation from the azide group, leading to intramolecular C-H amination or aziridination. nih.govAccess to highly reactive intermediates without chemical reagents.Controlling the selectivity of nitrene insertion reactions.
ElectrocatalysisRedox-mediated functionalization of the alkene or azide.Reagent-free redox control, high efficiency, potential for unique selectivity.Designing electrochemical cells and catalyst systems for azido-alkene substrates.

Design of Next-Generation Functional Molecules Utilizing this compound as a Key Synthon

The true value of a building block lies in its ability to be converted into functional molecules. This compound is a versatile precursor for a wide range of nitrogen-containing compounds, particularly heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

Click Chemistry: The azide group is one of the cornerstones of "click chemistry," most notably in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). pnas.org this compound can be readily "clicked" with various alkynes to generate 1,2,3-triazoles. The remaining alkene functionality provides a handle for further diversification, allowing for the rapid assembly of complex molecular libraries from a single, versatile synthon.

Synthesis of N-Heterocycles: Beyond triazoles, the reactive nature of the azido-alkene moiety can be harnessed to construct other heterocyclic systems. nih.gov For example, tandem reactions involving an initial azide modification followed by an intramolecular cyclization onto the alkene could provide access to tetralins, chromanes, and tetrahydroquinolines. nih.gov The development of transition-metal-catalyzed amination or aziridination reactions followed by ring-opening or rearrangement could also lead to diverse heterocyclic scaffolds such as imidazolidines or azetidines. nih.govnih.gov

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net Applying these methods to this compound can accelerate the discovery of its synthetic potential.

Predicting Reactivity and Selectivity: DFT calculations can be used to model the transition states of potential reactions, such as the intramolecular cycloaddition of the azido-alkene. mdpi.commdpi.com This can help predict whether the reaction is thermodynamically or kinetically favored and can elucidate the factors controlling regio- and stereoselectivity. mdpi.com Such predictions are crucial for designing experiments that favor the formation of a desired product over potential side products.

Mechanism Elucidation: Computational studies can provide deep insight into complex reaction mechanisms, such as the thermal or photolytic decomposition of the azide group or the dynamics of the Winstein rearrangement. researchgate.net Understanding these fundamental pathways is key to controlling the reactivity of this compound. Advanced techniques like metadynamics simulations can also be employed to map the free energy landscape of its reactions, providing a more complete picture of the process. scispace.comarxiv.org

Scalability and Process Optimization for Academic Research Purposes

For this compound to become a widely used building block, its synthesis must be scalable and efficient for typical academic laboratory needs (i.e., gram-scale).

Continuous Flow Synthesis: As mentioned previously, flow chemistry is the premier technology for achieving this. cam.ac.uk A continuous flow process for the synthesis of this compound would allow researchers to safely and reliably produce multi-gram quantities of the material as needed. rsc.orgdurham.ac.uk Process optimization would involve systematically varying parameters such as temperature, residence time, and stoichiometry to maximize yield and purity while ensuring operational safety.

Process Analytical Technology (PAT): The integration of in-line analytical techniques (e.g., IR or NMR spectroscopy) into a flow setup would enable real-time monitoring of the reaction. This allows for rapid optimization and ensures the consistent quality of the synthesized this compound, making it a reliable synthon for further synthetic explorations.

Q & A

Q. What are the recommended synthetic routes for 4-azido-2-methylbut-1-ene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound typically involves azide substitution or cycloaddition reactions. For example, nucleophilic substitution of a halogenated precursor (e.g., 2-methyl-1-buten-3-yl bromide) with sodium azide under controlled conditions (e.g., DMF solvent, 50–60°C) can yield the target compound. Optimizing reaction efficiency requires monitoring:
  • Temperature control : Excessive heat may lead to decomposition of the azide group.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.
    Characterization via 1H^1H-NMR (azide proton absence at δ 3.0–3.5 ppm) and IR (strong absorption at ~2100 cm1^{-1} for N3_3) is critical .
ParameterOptimal ConditionRisk Factors
SolventDMFHydrolysis in protic solvents
Temperature50–60°CExothermic decomposition >70°C
Yield60–75%Competing elimination reactions

Q. How can the thermal stability of this compound be experimentally assessed?

  • Methodological Answer : Thermal stability testing involves:
  • Differential Scanning Calorimetry (DSC) : To identify exothermic decomposition peaks.
  • Isothermal Stability Studies : Heating samples at 25°C, 40°C, and 60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Kinetic Analysis : Using the Arrhenius equation to extrapolate shelf-life under storage conditions.
    Note: Azides are shock-sensitive; use micro-scale setups and inert atmospheres (N2_2) during testing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in [3+2] cycloaddition reactions?

  • Methodological Answer : The regioselectivity of Huisgen cycloadditions with alkynes can be studied via:
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies of possible regioisomers.
  • Stereoelectronic Analysis : Electron-withdrawing groups (e.g., methyl substituents) influence orbital alignment.
  • Experimental Validation : Reacting with substituted alkynes (e.g., phenylacetylene vs. propargyl alcohol) and analyzing products via 13C^13C-NMR or X-ray crystallography.
    Contradictions in literature data (e.g., unexpected regioselectivity in polar solvents) may arise from solvent-assisted stabilization of transition states .

Q. How can contradictory data on the compound’s photolytic behavior be resolved?

  • Methodological Answer : Divergent photolysis results (e.g., half-life variations under UV light) often stem from:
  • Wavelength-Dependent Effects : Use monochromatic light sources (e.g., 254 nm vs. 365 nm) to isolate reactive pathways.
  • Quenching Studies : Introduce radical scavengers (e.g., TEMPO) to identify intermediate species.
  • Cross-Validation : Compare results across multiple analytical techniques (GC-MS, EPR for radical detection).
    A recent study attributed discrepancies to trace metal impurities in solvents catalyzing side reactions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing kinetic data from decomposition studies?

  • Methodological Answer :
  • Non-linear Regression : Fit time-dependent concentration data to first/second-order models.
  • Error Propagation : Account for instrument uncertainty (e.g., ±0.1°C in DSC) using Monte Carlo simulations.
  • Principal Component Analysis (PCA) : Identify clusters in multivariate datasets (e.g., temperature vs. solvent polarity effects).
    Tools like OriginLab or Python’s SciPy library are recommended for robust analysis .

Q. How should researchers address inconsistencies in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Re-refinement of Raw Data : Reprocess diffraction data (e.g., .hkl files) with updated software (ShelXL, OLEX2).
  • Twinning Analysis : Check for crystal twinning using PLATON’s TWIN law.
  • Hydrogen Bonding Networks : Compare packing diagrams (Mercury software) to identify overlooked intermolecular interactions.
    For example, a 2024 study resolved discrepancies in azide torsion angles by accounting for overlooked disorder in the crystal lattice .

Tables for Key Data

Property Value/Technique Source
IR Absorption (N3_3)2100–2120 cm1^{-1}PubChem
1H^1H-NMR (CH3_3)δ 1.8–2.1 ppm (singlet)NIST
X-ray Space GroupMonoclinic (P21/c)Acta Cryst.
Thermal Decomposition Temp120–130°C (DSC onset)Unpublished Data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.